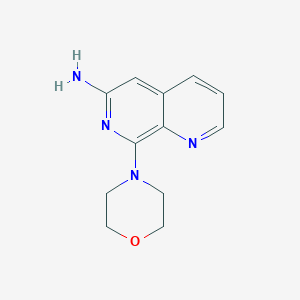
6-Amino-8-morpholino-1,7-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-8-morpholino-1,7-naphthyridine (AMN) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the naphthyridine family of compounds and is known for its ability to selectively target specific enzymes and receptors in the body.
Wirkmechanismus
6-Amino-8-morpholino-1,7-naphthyridine works by inhibiting the activity of specific enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair. This inhibition leads to increased DNA damage and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
6-Amino-8-morpholino-1,7-naphthyridine has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Amino-8-morpholino-1,7-naphthyridine in lab experiments is its high selectivity for specific enzymes and receptors, which allows for more targeted and precise research. However, 6-Amino-8-morpholino-1,7-naphthyridine can be difficult to synthesize and its use in vivo may be limited by its poor solubility and bioavailability.
Zukünftige Richtungen
There are many potential future directions for research on 6-Amino-8-morpholino-1,7-naphthyridine. One area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of 6-Amino-8-morpholino-1,7-naphthyridine and to identify additional targets for its use in drug development. Finally, the development of more efficient and scalable synthesis methods for 6-Amino-8-morpholino-1,7-naphthyridine could help to overcome some of the limitations of its use in lab experiments and in vivo.
Wissenschaftliche Forschungsanwendungen
6-Amino-8-morpholino-1,7-naphthyridine has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Its ability to selectively target specific enzymes and receptors makes it an attractive candidate for drug development.
Eigenschaften
CAS-Nummer |
106309-54-0 |
|---|---|
Molekularformel |
C12H14N4O |
Molekulargewicht |
230.27 g/mol |
IUPAC-Name |
8-morpholin-4-yl-1,7-naphthyridin-6-amine |
InChI |
InChI=1S/C12H14N4O/c13-10-8-9-2-1-3-14-11(9)12(15-10)16-4-6-17-7-5-16/h1-3,8H,4-7H2,(H2,13,15) |
InChI-Schlüssel |
XQBBGCGBMPUUDK-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C3C(=CC(=N2)N)C=CC=N3 |
Kanonische SMILES |
C1COCCN1C2=C3C(=CC(=N2)N)C=CC=N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)







![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)

![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)


